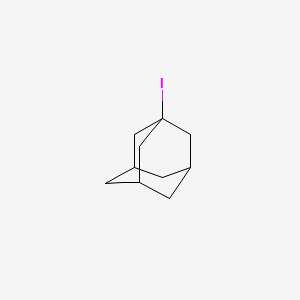

1-Iodoadamantano

Descripción general

Descripción

El yoduro de adamantano, también conocido como 1-yodoadamantano, es un compuesto organoyodado derivado del adamantano. El adamantano es un hidrocarburo policíclico con una estructura similar al diamante, conocido por su alta estabilidad y propiedades únicas. El yoduro de adamantano es un compuesto versátil que se utiliza en diversas reacciones químicas y tiene importantes aplicaciones en la investigación científica.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del yoduro de adamantano en reacciones químicas a menudo implica la formación de intermedios reactivos, como radicales o cationes. Estos intermedios pueden experimentar diversas transformaciones, lo que lleva a la formación de nuevos productos. Por ejemplo, en reacciones radicalarias, el átomo de yodo del yoduro de adamantano se puede transferir a otras moléculas, lo que facilita la formación de nuevos enlaces carbono-yodo .

Análisis Bioquímico

Biochemical Properties

1-Iodoadamantane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo photostimulated reactions with various anions, such as the enolate anion of acetone, acetophenone, and propiophenone, resulting in the formation of substitution products . Additionally, 1-Iodoadamantane can act as an iodine atom donor in radical reactions, which is useful for probing the intermediacy of radicals in highly reactive systems . The compound’s interactions with enzymes and proteins are primarily driven by its ability to participate in electron transfer processes and form stable complexes with biomolecules.

Cellular Effects

1-Iodoadamantane has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components, such as proteins and enzymes, can lead to alterations in cell function. For example, the photostimulated reaction of 1-Iodoadamantane with the phthalimide anion results in the formation of adamantane derivatives, which can affect cellular signaling pathways . Additionally, the compound’s interactions with enzymes involved in metabolic processes can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of 1-Iodoadamantane’s action involves its ability to participate in electron transfer processes and form stable complexes with biomolecules. The compound undergoes voltammetric reduction at a silver cathode, resulting in the formation of monomeric and dimeric products . This reduction process is driven by a single electron transfer, which highlights the compound’s potential as an electron donor in biochemical reactions. Additionally, 1-Iodoadamantane’s interactions with enzymes and proteins can lead to enzyme inhibition or activation, depending on the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodoadamantane can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is known to be stable under certain conditions but can degrade when exposed to light and moisture . Long-term studies have shown that 1-Iodoadamantane can have sustained effects on cellular function, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes.

Dosage Effects in Animal Models

The effects of 1-Iodoadamantane in animal models vary with different dosages. At lower doses, the compound can act as a modulator of cellular processes, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s interactions with enzymes and proteins can lead to threshold effects, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 1-Iodoadamantane can result in toxic effects, such as enzyme inhibition and disruption of cellular metabolism.

Metabolic Pathways

1-Iodoadamantane is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can undergo reduction and substitution reactions, which are catalyzed by enzymes such as SmI2 in the presence of hexamethylphosphoramide (HMPA) and water . These reactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, 1-Iodoadamantane is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, 1-Iodoadamantane can form complexes with binding proteins, which facilitate its transport and distribution within cells and tissues.

Subcellular Localization

The subcellular localization of 1-Iodoadamantane is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, 1-Iodoadamantane’s interactions with enzymes and proteins involved in metabolic processes can lead to its localization in organelles such as mitochondria and the endoplasmic reticulum.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El yoduro de adamantano se puede sintetizar mediante varios métodos. Un método común implica la reacción de adamantano con yodo en presencia de un agente oxidante. Este proceso normalmente requiere condiciones de reacción específicas, como temperaturas elevadas y la presencia de un catalizador. Otro método implica la reacción fotostimulada de adamantano con yodo, que puede producir yoduro de adamantano bajo exposición controlada a la luz .

Métodos de producción industrial

En entornos industriales, la producción de yoduro de adamantano a menudo implica reacciones a gran escala que utilizan condiciones optimizadas para garantizar altos rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El yoduro de adamantano experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El yoduro de adamantano puede participar en reacciones de sustitución nucleófila, donde el átomo de yodo es reemplazado por otros nucleófilos.

Oxidación y reducción: Aunque menos común, el yoduro de adamantano puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Reacciones radicalarias: El yoduro de adamantano se puede utilizar como un donante de átomos de yodo en reacciones radicalarias, que son útiles para investigar la química de sistemas altamente reactivos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con yoduro de adamantano incluyen nucleófilos como aminas, alcoholes y tioles. Las condiciones de reacción a menudo implican el uso de disolventes como diclorometano o acetonitrilo, y catalizadores como ácidos o bases de Lewis.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran yoduro de adamantano dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución nucleófila con aminas pueden producir aminas de adamantano, mientras que las reacciones radicalarias pueden producir varios derivados de adamantano sustituidos .

Aplicaciones en investigación científica

El yoduro de adamantano tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

El yoduro de adamantano se puede comparar con otros compuestos similares, como:

Bromuro de adamantano: Similar al yoduro de adamantano, el bromuro de adamantano se utiliza en reacciones de sustitución nucleófila.

Cloruro de adamantano: El cloruro de adamantano es otro compuesto relacionado, pero es menos reactivo que el yoduro de adamantano.

Las propiedades únicas del yoduro de adamantano, como su alta reactividad y estabilidad, lo convierten en un compuesto valioso en diversas aplicaciones químicas e industriales.

Propiedades

IUPAC Name |

1-iodoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVOATXCSSPUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227619 | |

| Record name | 1-Iodoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-93-4 | |

| Record name | 1-Iodoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

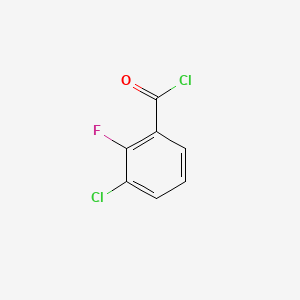

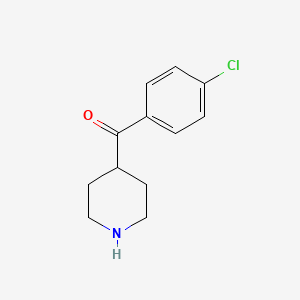

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)